molecular formula C12H15FN2 B1621530 5-Fluoro-N,N-dimethyltryptamine CAS No. 22120-36-1

5-Fluoro-N,N-dimethyltryptamine

Cat. No.: B1621530
CAS No.: 22120-36-1
M. Wt: 206.26 g/mol
InChI Key: BXYDWQABVPBLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N,N-dimethyltryptamine (5F-DMT) is a synthetic ring-substituted tryptamine derivative of the classic serotonergic compound N,N-Dimethyltryptamine (DMT) . As a research chemical, it is a valuable tool for investigating the structure-activity relationships of psychedelic compounds and the serotonin system. Its primary research applications include in vitro receptor binding studies and in vivo behavioral pharmacology in rodent models. This compound acts as an agonist at key serotonin receptors, demonstrating affinity for and activity at the 5-HT1A and 5-HT2A receptor subtypes . Activation of the 5-HT2A receptor is known to mediate the behavioral effects of serotonergic hallucinogens. In preclinical studies, this compound has been shown to produce a robust head-twitch response (HTR) in mice, which is a well-characterized behavioral proxy for psychedelic effects in humans and is dependent on 5-HT2A receptor activation . Research also indicates that 5-HT1A receptor activation by tryptamines can modulate and potentially buffer the 5-HT2A-mediated response, making this compound particularly interesting for studying the complex interaction between these receptor pathways . The fluorination of tryptamines like DMT is a key strategy in medicinal chemistry to alter their pharmacology, absorption, and metabolic stability, allowing researchers to explore how specific molecular modifications influence biological activity . This compound is supplied as a high-purity compound strictly for research purposes in laboratory settings. It is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, nor for any form of personal consumption. Researchers should handle all chemicals in accordance with their institution's safety protocols and under appropriate regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYDWQABVPBLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376407
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22120-36-1
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22120-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-DMT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P3LCN6RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 5 Fluoro N,n Dimethyltryptamine and Analogues

Established Synthetic Pathways for 5-Fluoro-N,N-dimethyltryptamine

The preparation of 5-F-DMT often utilizes established synthetic routes that begin with a pre-functionalized indole (B1671886) ring. These methods focus on the elaboration of the ethylamine (B1201723) side chain at the C3 position of the indole nucleus.

Indole Ring Functionalization and Side Chain Elaboration

A common approach to synthesizing tryptamines, including 5-F-DMT, is through the functionalization of the indole ring. syr.edu The Fischer indole synthesis is a classic and versatile method for creating the indole core itself, which can then be further modified. nih.govresearchgate.net For the synthesis of 5-F-DMT, a starting material such as 5-fluoroindole (B109304) would be the logical precursor.

One widely adopted strategy for elaborating the side chain is the Speeter-Anthony tryptamine (B22526) synthesis. mdma.chresearchgate.netpsu.edu This method involves the reaction of the indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with dimethylamine (B145610) to produce the corresponding glyoxalylamide. researchgate.netpsu.edu Subsequent reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the final N,N-dimethyltryptamine. mdma.chresearchgate.netpsu.edu A modified approach has reported the use of aluminum hydride, generated in situ from LiAlH₄, for the reduction step to produce high-purity N,N-dimethyltryptamine (DMT). nih.gov

Recent advancements have also explored continuous flow synthesis methods. nih.govresearchgate.net For instance, a continuous flow process utilizing a Fischer indole reaction has been developed for the synthesis of DMT and its analogues, including 5-F-DMT. nih.govrsc.org This method offers advantages in terms of safety, scalability, and control over reaction conditions. nih.govresearchgate.net

Chromatographic and Recrystallization Purification Techniques

Regardless of the synthetic route employed, purification of the final product is a critical step to ensure high purity. Common techniques include column chromatography, which separates the desired compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase. researchgate.net

Following chromatographic purification, recrystallization is often employed to obtain a highly crystalline and pure product. researchgate.net This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is crucial for effective purification. The formation of a salt, such as a hemifumarate salt, can also facilitate purification and improve the stability and handling of the final compound. nih.gov

General Approaches to N,N-Dialkylated Tryptamine Synthesis

The synthesis of N,N-dialkylated tryptamines is a broad field with several established and emerging methodologies. These approaches are often applicable to the synthesis of a wide range of analogues, including fluorinated derivatives.

Microwave-Accelerated Synthesis Techniques for Deuterated Analogues

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of deuterated analogues of N,N-dialkylated tryptamines. researchgate.net Deuterium-labeled compounds are valuable as internal standards in analytical studies and for investigating metabolic pathways.

Microwave irradiation can significantly reduce reaction times, often from hours to minutes, for key steps in the synthesis. For example, the reduction of glyoxalylamide precursors, a traditionally time-consuming step in the Speeter-Anthony synthesis, can be accomplished in as little as five minutes under microwave conditions. researchgate.net This rapid and efficient heating can lead to improved yields and cleaner reactions. The synthesis of deuterated tryptamines often involves the use of deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), to introduce deuterium (B1214612) atoms at specific positions in the molecule. researchgate.netmdpi.com Microwave-assisted methods have been shown to be compatible with these reagents, providing a fast and effective route to these important research compounds. researchgate.net

Pharmacology and Molecular Mechanisms of 5 Fluoro N,n Dimethyltryptamine

Serotonergic Receptor Interactions and Functional Agonism

5-Fluoro-DMT's primary mechanism of action involves its interaction with serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors. As a tryptamine (B22526), its structure is analogous to the endogenous neurotransmitter serotonin, allowing it to bind to and activate several receptor subtypes. The substitution of a fluorine atom at the 5-position of the indole (B1671886) nucleus significantly influences its pharmacological properties compared to its parent compound, N,N-dimethyltryptamine (DMT).

Research indicates that 5-Fluoro-DMT possesses a notable affinity for the 5-HT1A receptor and functions as an agonist at this site. wikipedia.org Studies on closely related fluorinated tryptamines suggest that the introduction of a fluorine atom can substantially increase signaling potency at the 5-HT1A receptor. nih.gov For instance, the fluorination of 5-MeO-DMT at the 4-position was found to increase its 5-HT1A potency by 14-fold. nih.gov This receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ugent.benih.gov

The binding affinity of a related compound, 5-fluoro-N,N-diallyltryptamine (5-F-DALT), for the 5-HT1A receptor has been quantified, providing insight into the potential affinity of 5-fluoro-DMT.

CompoundReceptorKᵢ (nM)
5-Fluoro-DALT5-HT1A77.3
Data for the related compound 5-Fluoro-DALT from radioligand binding assays. wisc.edu Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.

The 5-HT2A receptor is a key target for many psychedelic tryptamines, and 5-Fluoro-DMT is known to be an agonist at this receptor. wikipedia.org Activation of the 5-HT2A receptor is linked to the head-twitch response (HTR) in rodents, a behavioral proxy often used to screen for potential psychedelic-like effects. wikipedia.orgwisc.edu 5-Fluoro-DMT has been shown to produce a robust HTR in mice. wikipedia.org

Unlike 5-HT1A receptors, the 5-HT2A receptor is coupled to Gq/11 proteins. ugent.be Agonist binding initiates a signaling cascade that activates phospholipase C, leading to the hydrolysis of phosphoinositide and a subsequent increase in intracellular calcium levels. ugent.benih.gov Studies on the parent compound DMT confirm its agonist activity at 5-HT2A receptors through this phosphoinositide hydrolysis pathway. nih.gov While fluorination can sometimes reduce or have little effect on 5-HT2A affinity, the compound retains significant activity at this site. wikipedia.org

CompoundReceptorKᵢ (nM)
5-Fluoro-DALT5-HT2A51.6
Data for the related compound 5-Fluoro-DALT from radioligand binding assays. wisc.edu Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.

The 5-HT2 receptor family shares considerable structural homology, making it challenging to develop agonists that are highly selective for the 5-HT2A subtype. nih.gov Consequently, many tryptamines also exhibit affinity for 5-HT2B and 5-HT2C receptors. plos.org

The 5-HT2C receptor, in particular, is often implicated as a modulator of the effects of psychedelic compounds. nih.gov Research on DMT has confirmed it acts as an agonist at 5-HT2C receptors. nih.gov The related compound 5-fluoro-DALT also demonstrates high affinity for the 5-HT2C receptor. wisc.edu In contrast, some synthetic psychedelics have been found to be selective agonists for 5-HT2A and 5-HT2C while being inactive at the 5-HT2B receptor. ugent.be Radioligand binding assays for 5-fluoro-DALT show a lower affinity for the 5-HT2B receptor compared to the 5-HT2A and 5-HT2C subtypes. wisc.edu

CompoundReceptorKᵢ (nM)
5-Fluoro-DALT5-HT2B884
5-Fluoro-DALT5-HT2C43.1
Data for the related compound 5-Fluoro-DALT from radioligand binding assays. wisc.edu Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.

A critical aspect of the pharmacology of many tryptamines, including likely 5-fluoro-DMT, is the functional interplay between the 5-HT1A and 5-HT2A receptors. Evidence suggests these two receptor systems can have opposing or modulatory effects. url.edunih.gov

5-Fluoro-DMT, like many tryptamines, exhibits a profile of polypharmacology, meaning it interacts with a range of receptor subtypes rather than a single target. plos.orgnih.gov While its most prominent interactions are with the 5-HT1A and 5-HT2 family of receptors, it also binds to other serotonergic sites.

Studies on related compounds demonstrate that fluorination can alter the selectivity profile. For example, fluorination of the indole nucleus can increase selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.govurl.edu The binding profile of the analogue 5-fluoro-DALT shows high affinity for 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 receptors, with moderate affinity for 5-HT1D, 5-HT5A, and 5-HT7 receptors, and lower affinity for other subtypes. wisc.edu

Binding Profile of 5-Fluoro-DALT at Serotonin Receptors

ReceptorKᵢ (nM)
5-HT1A77.3
5-HT1B>10,000
5-HT1D341
5-HT1E1480
5-HT2A51.6
5-HT2B884
5-HT2C43.1
5-HT5A557
5-HT677.4
5-HT7250
Data for the related compound 5-Fluoro-DALT from radioligand binding assays. wisc.edu Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.

Non-Serotonergic Receptor and Transporter Interactions

Binding Profile of 5-Fluoro-DALT at Non-Serotonergic Sites

Receptor/TransporterKᵢ (nM)
Transporters
SERT163
DAT>10,000
NET3960
Adrenergic
α1A1470
α2A149
α2B227
α2C158
Dopamine
D1>10,000
D22220
D31140
Histamine
H11470
Sigma
σ₁126
σ₂338
Data for the related compound 5-Fluoro-DALT from radioligand binding assays. wisc.edu Kᵢ represents the inhibitory constant. SERT: Serotonin Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter.

The affinity for the serotonin transporter and various adrenergic and sigma sites indicates a complex mechanism of action that extends beyond direct serotonin receptor agonism. wisc.edu

Sigma-1 Receptor Modulation

The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is a known target for many tryptamines. N,N-dimethyltryptamine (DMT) itself is recognized as an endogenous ligand for the sigma-1 receptor. frontiersin.org It is therefore highly probable that 5-F-DMT also interacts with this receptor.

Studies on the closely related compound 5-F-DALT have demonstrated a significant affinity for the sigma-1 receptor. nih.govresearchgate.netnih.govwisc.edu This suggests that 5-F-DMT likely acts as a modulator of the sigma-1 receptor, which is involved in a variety of cellular functions, including the regulation of ion channels, neurotransmitter release, and cellular survival pathways.

Dopaminergic D3 Receptor Interactions

The dopaminergic system, particularly the D3 receptor, is another potential target for 5-F-DMT. The D3 receptor is implicated in cognitive functions, motivation, and motor control. Binding studies on a panel of tryptamine analogs have identified the dopaminergic D3 receptor as a site of interaction. nih.govresearchgate.netnih.govwisc.edu The affinity of 5-F-DALT for the D3 receptor suggests a similar interaction for 5-F-DMT, potentially influencing dopaminergic signaling pathways.

Histaminergic H1 Receptor Interactions

The histaminergic system, through the H1 receptor, is involved in the sleep-wake cycle, arousal, and allergic responses. Pharmacological screening of tryptamine derivatives has demonstrated that they can bind to histaminergic H1 receptors. nih.govresearchgate.netnih.govwisc.edu This interaction is a common feature among many psychoactive compounds and may contribute to the sedative or stimulant effects observed with different tryptamines.

Serotonin Transporter (SERT) Interactions

The serotonin transporter (SERT) is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Many psychoactive tryptamines exhibit affinity for SERT, acting as inhibitors or substrates. Research on 5-F-DALT has confirmed its interaction with SERT, indicating that 5-F-DMT likely shares this property. nih.govresearchgate.netnih.govwisc.edu Interaction with SERT can significantly alter serotonergic neurotransmission, which is a hallmark of many psychedelic compounds.

Interactive Data Table: Binding Affinities of 5-Fluoro-N,N-diallyltryptamine (5-F-DALT) at Various Receptors

Note: The following data is for 5-F-DALT, a close structural analog of 5-F-DMT. Ki (nM) represents the inhibition constant; a lower value indicates higher binding affinity.

Receptor/TransporterKi (nM) for 5-F-DALT
Sigma-1240
Alpha-2A Adrenoceptor669
Alpha-2B Adrenoceptor138
Alpha-2C Adrenoceptor200
Dopamine D3 Receptor874
Histamine H1 Receptor231
Serotonin Transporter (SERT)36

Data sourced from Klein et al., 2018. nih.govresearchgate.netnih.govwisc.edu

Monoamine Oxidase Inhibition Potential (MAO-A and MAO-B)

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin and tryptamines. There are two main isoforms, MAO-A and MAO-B. frontiersin.org The parent compound, DMT, is a substrate for MAO, which is why it is not orally active without an MAO inhibitor.

Intracellular Signaling Pathways and Cellular Responses

The binding of 5-F-DMT to its various receptor targets is expected to initiate a cascade of intracellular signaling events. While specific studies on the downstream effects of 5-F-DMT are lacking, the known signaling pathways of its identified targets can provide a framework for its likely cellular actions.

Sigma-1 Receptor Activation: Activation of the sigma-1 receptor does not follow typical G-protein-coupled or ion channel mechanisms. Instead, it acts as a chaperone protein that can modulate the function of other proteins and signaling pathways. Its activation can lead to the mobilization of intracellular calcium, modulation of potassium channels, and interaction with various kinases, ultimately influencing neuronal survival and plasticity.

Alpha-2 Adrenoceptor Activation: As G-protein coupled receptors (GPCRs), the activation of α2-adrenoceptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream gene transcription.

Dopaminergic D3 and Histaminergic H1 Receptor Activation: Both D3 and H1 receptors are GPCRs. D3 receptor activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, similar to α2-adrenoceptors. H1 receptor activation, on the other hand, is coupled to Gq/11 proteins, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

SERT Inhibition: By blocking the reuptake of serotonin, 5-F-DMT would increase the concentration of serotonin in the synapse, leading to prolonged activation of all postsynaptic serotonin receptors. This would have widespread effects on mood, perception, and cognition.

Phospholipase A₂ Stimulation and Arachidonic Acid Release

Activation of the 5-HT₂ receptor family can stimulate Phospholipase A₂ (PLA₂), an enzyme responsible for the release of arachidonic acid from the cell membrane. nih.govnih.gov Research on the parent compound, DMT, shows it stimulates the release of arachidonic acid through its agonistic action at the 5-HT₂A receptor. nih.gov This process is believed to be independent of phospholipase C activation and is dependent on extracellular calcium. nih.govnih.gov The stimulation of PLA₂ leads to the formation of arachidonic acid, a precursor for various bioactive lipids known as eicosanoids. nih.gov While stimulation of PLA₂ is a known downstream effect of 5-HT₂A activation, it does not appear to be directly correlated with the subjective effects of psychedelic compounds. nih.gov

Data for the related compound N,N-dimethyltryptamine (DMT) at the 5-HT₂A receptor is presented below:

PathwayAgonistMax 5-HT Effect (%)EC₅₀ (nM)
Arachidonic Acid ReleaseDMT93%260
Data derived from studies on the parent compound, DMT. nih.gov

Inositol Phosphate (B84403) Formation

A key signaling pathway activated by 5-HT₂A and 5-HT₂C receptor agonists is the formation of inositol phosphates. nih.gov This occurs following the PLC-mediated breakdown of PIP₂ into IP₃. nih.gov Studies on DMT show that it is a partial agonist for inositol phosphate formation at the 5-HT₂A receptor, producing a maximal effect that is 39% of that produced by serotonin. nih.gov In contrast, its activity at the 5-HT₂C receptor is more robust, where it acts as a more potent and efficacious agonist for inositol phosphate formation. nih.gov This differential activity at receptor subtypes highlights the complexity of tryptamine pharmacology.

Data for the related compound N,N-dimethyltryptamine (DMT) is presented below:

ReceptorAgonistMax 5-HT Effect (%)EC₅₀ (nM)
5-HT₂ADMT39%269
5-HT₂CDMT99%114
Data derived from studies on the parent compound, DMT. nih.gov

Protein Kinase C Mediation of Receptor Desensitization

The activation of Protein Kinase C (PKC) is a crucial step in the cellular signaling cascade initiated by 5-HT₂ receptor agonists. PKC is activated by diacylglycerol (DAG), which is produced alongside IP₃ following PLC activation. nih.gov One of the primary roles of activated PKC in this context is to mediate the desensitization of the 5-HT₂ receptor. nih.gov This is a form of negative feedback, where the receptor's own signaling pathway leads to its subsequent uncoupling from its G-protein and a reduction in its responsiveness to the agonist. nih.gov This process of phosphorylation by PKC can lead to a rapid desensitization of the receptor, which may play a role in the dynamic regulation of synaptic plasticity. nih.govnih.gov

Proteomic Analysis of Cellular Responses

While comprehensive proteomic studies specifically analyzing the full spectrum of cellular protein changes in response to 5-Fluoro-DMT are not widely available, research on related dimethyltryptamines provides insight into their effects on cellular protein expression, particularly within the immune system. Studies on DMT and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have shown that these compounds can modulate inflammatory responses in human monocyte-derived dendritic cells. nih.govnih.govplos.org

This immunomodulatory activity is mediated through the sigma-1 receptor, a transmembrane chaperone protein. nih.govplos.org Ligation of the sigma-1 receptor by these tryptamines has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, while simultaneously increasing the secretion of the anti-inflammatory cytokine IL-10. nih.govplos.org These findings suggest that the cellular effects of dimethyltryptamines extend beyond the central nervous system and that these compounds may act as endogenous regulators of inflammation and immune homeostasis through their influence on protein expression. nih.gov

Preclinical Metabolism and Pharmacokinetics of 5 Fluoro N,n Dimethyltryptamine

Identification of Metabolic Pathways and Metabolites in Preclinical Systems

In vitro studies utilizing preclinical systems have identified several key metabolic transformations for fluorinated tryptamines. The metabolism of the closely related compound 5-F-DALT has been characterized, revealing a series of Phase I and Phase II reactions. These findings suggest that 5-Fluoro-N,N-dimethyltryptamine likely undergoes similar biotransformations, primarily involving cytochrome P450 (CYP) enzymes, followed by conjugation reactions.

The initial Phase I reactions for tryptamine (B22526) analogs are predominantly catalyzed by a range of CYP450 isoenzymes. For the analog 5-F-DALT, multiple CYP enzymes have been implicated in its metabolism. It is anticipated that this compound is also a substrate for several of these enzymes.

Investigations into 5-F-DALT metabolism identified the involvement of specific CYP isoenzymes in key metabolic steps ljmu.ac.ukresearchgate.net:

Hydroxylation: CYP1A2, CYP2B6, CYP2D6, and CYP3A4 were all found to be involved in the various hydroxylation processes of 5-F-DALT ljmu.ac.uk.

N-Dealkylation: The N-dealkylation pathways for 5-F-DALT were catalyzed by CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 ljmu.ac.uk.

These findings indicate that the metabolism of fluorinated tryptamines is not dependent on a single CYP enzyme but is rather a multifaceted process involving several isoforms.

Table 1: Cytochrome P450 Isoenzymes Involved in the Metabolism of the Analog 5-Fluoro-N,N-diallyltryptamine (5-F-DALT)

Metabolic PathwayCYP1A2CYP2B6CYP2C9CYP2C19CYP2D6CYP3A4CYP3A5
HydroxylationInvolvedInvolvedNot ImplicatedNot ImplicatedInvolvedInvolvedNot Implicated
N-DealkylationInvolvedNot ImplicatedInvolvedInvolvedInvolvedInvolvedNot Implicated

Hydroxylation of the indole (B1671886) ring is a significant metabolic pathway for tryptamine derivatives. Studies on several dialkylated tryptamines, including 5-F-DALT, have confirmed the formation of mono-, di-, and even tri-hydroxylated metabolites on the indole core tandfonline.comtandfonline.com. For 5-F-DALT, aromatic hydroxylation on the indole ring was observed, leading to the formation of two distinct dihydroxy metabolites and subsequently two trihydroxy metabolites ljmu.ac.uk. This sequential hydroxylation represents a major route of biotransformation.

N-dealkylation, the removal of one or both of the N,N-dimethyl groups, is a common metabolic pathway for N,N-disubstituted tryptamines. As noted, multiple CYP enzymes catalyze the N-dealkylation of 5-F-DALT ljmu.ac.uk. This process would convert this compound into 5-fluoro-N-methyltryptamine (5-F-NMT) and subsequently to 5-fluorotryptamine. N-oxidation, leading to the formation of an N-oxide metabolite, is another established pathway for tryptamines. In studies of 5-F-DALT, N-oxidation was observed in combination with hydroxylation ljmu.ac.uk.

Following Phase I reactions such as hydroxylation and dealkylation, the resulting metabolites typically undergo Phase II conjugation to increase their water solubility and facilitate excretion. For 5-F-DALT, it was observed that all of its Phase I metabolites were extensively conjugated through either glucuronidation or sulfation ljmu.ac.ukresearchgate.net. The most abundant metabolites detected in rat urine for 5-F-DALT were a hydroxy-aryl metabolite and its corresponding glucuronide ljmu.ac.uk. This indicates that glucuronidation and sulfation are crucial and extensive pathways in the clearance of fluorinated tryptamines.

Preclinical Pharmacokinetic Profiling in Animal Models

Detailed preclinical pharmacokinetic studies specifically for this compound are not extensively documented in the scientific literature. However, research on related compounds provides a framework for its expected pharmacokinetic behavior.

The ability of a psychoactive compound to cross the blood-brain barrier is fundamental to its central nervous system activity. The structural characteristics of this compound, such as its lipophilicity, suggest it is likely to penetrate the brain mdpi.com.

While direct studies on 5-F-DMT are lacking, pharmacokinetic research on the related compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in mice provides valuable comparative data. Studies in mice showed that 5-MeO-DMT is readily detected in the brain following administration nih.govnih.gov. Brain concentrations of 5-MeO-DMT were found to be significantly higher than corresponding serum concentrations, with brain/serum ratios ranging from 1.2 to 4.2 nih.gov. This demonstrates efficient brain penetration for a structurally similar tryptamine. It is plausible that this compound would exhibit similar efficient distribution to the central nervous system.

Elimination Kinetics and Pathways

The elimination kinetics of this compound (5-Fluoro-DMT) are primarily understood through the metabolic pathways that break down the compound in preclinical models. The primary routes of metabolism involve enzymatic processes that modify the chemical structure of the parent molecule, facilitating its excretion from the body.

The metabolic pathways for N,N-dimethyltryptamine (DMT) are well-documented and serve as a foundational model for understanding the potential biotransformation of its fluorinated analogs. For DMT, the principal enzyme involved in its metabolism is monoamine oxidase A (MAO-A). Additionally, cytochrome P450 (CYP) enzymes, specifically CYP2D6 and to a lesser extent CYP2C19, have been identified as contributors to its clearance, particularly when MAO-A is inhibited. The metabolism of DMT by CYP2D6 can lead to the formation of various oxygenated metabolites.

In vitro studies with human liver microsomes have shown that DMT is rapidly metabolized by CYP2D6, resulting in mono-, di-, and tri-oxygenated metabolites, which are likely formed through hydroxylation on the indole core. This process is a key pathway in the biotransformation of tryptamines.

While specific research on the elimination kinetics of 5-Fluoro-DMT is limited, studies on other fluorinated tryptamines provide insight into its likely metabolic fate. For instance, research on 5-fluoro-diallyltryptamine has reported the occurrence of mono-, di-, and tri-hydroxylation on the indole core. This suggests that 5-Fluoro-DMT likely undergoes similar oxidative metabolism. The introduction of a fluorine atom at the 5-position of the indole ring can influence the metabolic profile, but the fundamental pathways of N-demethylation and oxidation are expected to remain significant.

The primary metabolic pathways for tryptamines related to 5-Fluoro-DMT are detailed in the table below, providing a comparative overview of the enzymatic processes involved.

CompoundPrimary Metabolic PathwaysKey EnzymesResulting Metabolites
N,N-dimethyltryptamine (DMT) Oxidative deamination, N-demethylation, HydroxylationMAO-A, CYP2D6, CYP2C19Indole-3-acetic acid (IAA), N-methyltryptamine (NMT), Hydroxylated products
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) O-demethylation, DeaminationCYP2D6, MAO-ABufotenine (B1668041)
5-Fluoro-diallyltryptamine Mono-, di-, and tri-hydroxylation on the indole coreNot specifiedHydroxylated metabolites

The elimination of 5-Fluoro-DMT and its metabolites is presumed to occur primarily through renal excretion, which is a common pathway for the clearance of water-soluble drug metabolites. The biotransformation of the parent compound into more polar metabolites, such as hydroxylated and N-demethylated derivatives, facilitates this process.

Preclinical Research Models and Methodologies for 5 Fluoro N,n Dimethyltryptamine

In Vivo Animal Models and Behavioral Assessments

Rodent Models for Pharmacological Evaluation

Rodent models are fundamental in the preclinical pharmacological assessment of 5-Fluoro-N,N-dimethyltryptamine. These in vivo systems allow for the initial characterization of the compound's behavioral and physiological effects. Both mice and rats are utilized to investigate various aspects of the substance's activity, providing crucial data before any consideration for further study. The selection of rodent models is based on their well-established neurobiological and behavioral correlates to human responses for certain classes of compounds. For instance, behavioral paradigms such as the forced swim test and fear extinction models have been used to assess the potential antidepressant and anxiolytic properties of related tryptamines like N,N-dimethyltryptamine (DMT) in rats. nih.govresearchgate.net These models provide insights into how 5-F-DMT might modulate mood and anxiety-related behaviors.

Head-Twitch Response (HTR) Assays in Mice as a Behavioral Proxy for Serotonergic Activity

The head-twitch response (HTR) in mice is a well-established behavioral assay used as a proxy for serotonergic activity, particularly via the serotonin (B10506) 5-HT2A receptor. biomolther.orgnih.govnih.gov This distinct, rapid head-shaking behavior is a characteristic response induced by classic hallucinogens. nih.gov Research has demonstrated that 5-F-DMT produces a robust head-twitch response in mice, suggesting its potential as a serotonergic psychedelic. wikipedia.org The HTR assay is a critical tool for structure-activity relationship (SAR) studies, helping to differentiate between hallucinogenic and non-hallucinogenic 5-HT2A agonists. nih.gov The methodology involves administering the compound to mice and then quantifying the number of head twitches over a specific period. biomolther.org This response can be blocked by pretreatment with 5-HT2A antagonists, confirming the receptor's involvement. biomolther.org

Table 1: Head-Twitch Response (HTR) Assay Details

Parameter Description
Animal Model Typically C57BL/6J mice. nih.gov
Behavioral Marker Rapid, paroxysmal head rotation. biomolther.org
Primary Receptor Serotonin 5-HT2A receptor. nih.gov
Significance Behavioral proxy for potential psychedelic activity. nih.govwikipedia.org

| Confirmation | Response is blocked by 5-HT2A antagonists. biomolther.org |

Drug Discrimination Paradigms in Rodents for Comparative Pharmacological Profiles

Drug discrimination paradigms are sophisticated behavioral assays used in rodents to assess the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a saline injection. nih.gov This is typically achieved by rewarding the animal for pressing one of two levers, depending on whether they received the drug or the vehicle. Once the animal has learned to discriminate, other compounds can be tested to see if they "substitute" for the training drug, meaning the animal responds on the drug-appropriate lever. This allows for a comparative analysis of the pharmacological profiles of different substances.

In the context of this compound, one study found that it failed to substitute for lysergic acid diethylamide (LSD) in rodent drug discrimination tests at the doses that were evaluated. wikipedia.org This suggests that while 5-F-DMT may have serotonergic activity, its subjective effects in rodents may differ from those of LSD. wikipedia.org For comparison, studies with the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have shown that it generalizes to the LSD-stimulus, indicating shared subjective effects mediated through the serotonergic system. nih.gov

Studies on Adult Neurogenesis in Animal Models

Research into the effects of tryptamines on adult neurogenesis, the process of generating new neurons in the adult brain, is a growing area of interest. The subgranular zone (SGZ) of the dentate gyrus in the hippocampus is a key region for adult neurogenesis and is implicated in mood and memory. frontiersin.orgnih.govnih.gov While direct studies on this compound and neurogenesis are not widely available, research on related compounds provides a foundation for potential investigation.

For example, studies have shown that a single dose of 5-MeO-DMT can stimulate cell proliferation and the survival of new neurons in the dentate gyrus of adult mice. frontiersin.orgnih.gov It has also been observed to promote more complex dendritic morphology in these newborn neurons. frontiersin.org Similarly, N,N-dimethyltryptamine (DMT) has been found to promote neurogenesis in the SGZ of the hippocampus in vivo. nih.gov These findings suggest that tryptamine (B22526) compounds may have the ability to modulate neural plasticity, a mechanism that could be relevant to their observed effects on mood. nih.govfrontiersin.orgnih.gov

Advanced Analytical Methodologies for Detection and Characterization

The accurate detection and quantification of this compound and its metabolites in biological samples are crucial for pharmacokinetic and metabolism studies. To achieve this, researchers rely on highly sensitive and specific analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HR-MS/MS) for Quantification of Compound and Metabolites in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma and urine. nih.govnih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For related tryptamines like DMT and 5-MeO-DMT, validated LC-MS/MS methods have been developed for their simultaneous quantification with metabolites. nih.govnih.govresearchgate.netnih.gov These methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode for high specificity and sensitivity. nih.govnih.govresearchgate.netnih.gov

High-resolution mass spectrometry (HR-MS/MS) offers even greater specificity and the ability to identify unknown metabolites by providing highly accurate mass measurements. While specific HR-MS/MS methods for 5-F-DMT are not extensively documented in the provided search results, the principles are applicable.

Table 2: Typical Parameters for LC-MS/MS Analysis of Tryptamines

Parameter Example Specification
Chromatography Ultra-high performance liquid chromatography (UHPLC) with a diphenyl or similar column. nih.govmdpi.com
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.gov
Ionization Electrospray ionization (ESI) in positive mode. nih.govresearchgate.net
Detection Multiple Reaction Monitoring (MRM) for targeted quantification. nih.govnih.gov
Sample Preparation Protein precipitation with acetonitrile (B52724) or a mixture of acetonitrile and methanol. nih.govnih.govresearchgate.net

| Linear Range | Typically in the low ng/mL to pg/mL range. nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of volatile and thermally stable compounds like tryptamines. free.frresearchgate.net It is widely used for both qualitative identification and quantitative analysis. free.frresearchgate.net In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification. researchgate.net Simultaneous analytical methods using GC-MS have been developed for a range of hallucinogenic tryptamines and phenethylamines. free.fr While GC-MS is a robust technique, for some compounds, derivatization may be necessary to improve their volatility and thermal stability for analysis.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound 5-F-DMT
N,N-dimethyltryptamine DMT
5-methoxy-N,N-dimethyltryptamine 5-MeO-DMT
Lysergic acid diethylamide LSD
5-bromo-DMT
5-MeO-DIPT
5-MeO-AMT
2,5-dimethoxy-4-iodoamphetamine DOI
Tetrahydroharmine THH
Harmaline
Harmine
Psilocybin
Psilocin
Mescaline
α-Ethyltryptamine αET
2,5-dimethoxy-4-ethylthiophenethylamine 2C-T-2
2,5-dimethoxy-4-n-propylthiophenethylamine 2C-T-7
5-Fluoro-AMT
5-Fluoro-DET
5-Fluoro-MET
4-Fluoro-DMT
6-Fluoro-AMT
6-Fluoro-DMT
4-fluoro-5-methoxy-DMT
6-fluoro-DET
GR-159897
O-4310
Indole-3-acetic acid IAA

Capillary Electrophoresis (CE) Applications in Tryptamine Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of a wide array of compounds, including tryptamine derivatives. Its high efficiency, resolution, and minimal sample and reagent consumption make it a valuable tool in forensic and pharmaceutical analysis. The application of CE to the analysis of tryptamines, and by extension this compound, involves several key methodological considerations.

A study on the determination of nine tryptamine derivatives in illicit synthetic drugs utilized capillary electrophoresis coupled with ultraviolet laser-induced fluorescence detection. nih.gov This method demonstrates high sensitivity, with limits of detection ranging from 0.1 to 6 µg/L for the analyzed tryptamines. nih.gov The composition of the separation electrolyte is a critical parameter that is optimized to achieve the best resolution and sensitivity. nih.gov

For instance, the use of native alpha-cyclodextrin (B1665218) as a complex-forming modifier in the electrophoretic separation has been shown to enhance the fluorescence of the analytes, thereby improving detection sensitivity. nih.gov The principle behind CE separation is the differential migration of charged molecules in an electric field. semanticscholar.org The electrophoretic mobility of a compound is influenced by its charge, size, and the viscosity of the buffer. semanticscholar.org In the case of tryptamines, which are basic compounds, they will be protonated in an acidic buffer and migrate towards the cathode. The separation of different tryptamine derivatives can be achieved by optimizing the pH of the background electrolyte and by adding modifiers like cyclodextrins that can form inclusion complexes with the analytes, leading to changes in their electrophoretic mobility.

While specific studies on the capillary electrophoresis of this compound are not prevalent in the reviewed literature, the established methods for other tryptamine derivatives provide a strong foundation for its analysis. The fluorination at the 5-position of the indole (B1671886) ring may influence its physicochemical properties, such as its pKa and hydrophobicity, which in turn would affect its migration behavior in a CE system. The development of a specific CE method for this compound would involve optimizing the background electrolyte pH, the concentration and type of cyclodextrin (B1172386) modifier, and the detection parameters to achieve the desired separation and sensitivity.

Table 1: Key Parameters in Capillary Electrophoresis for Tryptamine Analysis

Parameter Description Relevance to this compound Analysis
Background Electrolyte (BGE) The buffer solution that fills the capillary and conducts the current. Its pH and composition are critical for separation. The pH will determine the charge of the this compound molecule, influencing its electrophoretic mobility.
Modifier Additives to the BGE, such as cyclodextrins, that can interact with the analytes to improve separation selectivity. Alpha- or beta-cyclodextrins could be used to form inclusion complexes, aiding in the separation from other tryptamines.
Applied Voltage The electric field strength applied across the capillary, which drives the separation. Higher voltages can lead to faster separations but may generate Joule heating, affecting resolution.

| Detection Method | The technique used to detect the separated analytes as they pass through the detector. | UV-laser-induced fluorescence is a highly sensitive method for tryptamines. The fluorescence properties of this compound would need to be characterized. |

Molecular Imaging Techniques: Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for Receptor Occupancy and Cerebral Metabolism in Preclinical Models

Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are indispensable tools in preclinical drug development for non-invasively assessing receptor occupancy and cerebral metabolism. nih.gov These techniques allow for the in vivo visualization and quantification of biological processes at the molecular level, providing crucial information about a drug's mechanism of action in a living organism. nih.govnih.gov

Receptor Occupancy Studies:

Receptor occupancy studies using PET or SPECT are designed to determine the extent to which a drug binds to its target receptor in the brain. nih.gov This is a critical parameter for establishing a dose-response relationship and for selecting appropriate doses for further clinical investigation. nih.gov The general principle involves the administration of a radiolabeled ligand (a "tracer") that binds with high affinity and specificity to the target receptor. nih.gov A baseline scan is performed to measure the binding of the radioligand in the absence of the drug. Subsequently, the drug of interest, in this case, this compound, is administered, followed by another scan with the same radioligand. nih.gov The reduction in radioligand binding in the post-drug scan is used to calculate the percentage of receptor occupancy by the drug. nih.gov

For this compound, which is known to have affinity for serotonin 5-HT1A and 5-HT2A receptors, specific radioligands for these receptors would be employed. wikipedia.org For example, radiolabeled antagonists or agonists for the 5-HT2A receptor could be used to quantify the occupancy of this receptor by this compound in preclinical animal models.

Cerebral Metabolism Studies:

PET imaging with the radiotracer [18F]fluorodeoxyglucose ([18F]FDG) is a widely used method to measure regional cerebral glucose metabolism. nih.gov Changes in glucose metabolism can serve as a biomarker for the pharmacological effects of a drug. Psychoactive compounds, including tryptamines, can induce significant changes in brain activity, which are reflected in alterations in glucose utilization. nih.gov

In a preclinical setting, [18F]FDG-PET studies could be conducted in animal models to investigate the effects of this compound on cerebral metabolism. This would involve administering the compound to the animals and then performing a PET scan after the injection of [18F]FDG. The resulting images would reveal which brain regions show altered metabolic activity in response to the drug, providing insights into its functional effects on the brain.

Table 2: Application of PET/SPECT in Preclinical Research of this compound

Imaging Technique Application Key Information Gained Example Radioligand
PET/SPECT Receptor Occupancy Determination of the percentage of target receptors (e.g., 5-HT2A) bound by this compound at different doses. Radiotracers specific for the 5-HT2A receptor.

| PET | Cerebral Metabolism | Identification of brain regions with altered glucose metabolism following administration of this compound. | [18F]Fluorodeoxyglucose ([18F]FDG) |

The integration of these advanced analytical and imaging methodologies in the preclinical evaluation of this compound is essential for a comprehensive understanding of its pharmacodynamics and mechanism of action. While direct experimental data for this specific compound may be limited, the established protocols for other tryptamines provide a clear roadmap for future research endeavors.

Emerging Research Areas and Future Directions in 5 Fluoro N,n Dimethyltryptamine Research

Investigation of Novel Metabolic Pathways and Potentially Active Metabolites

The metabolic fate of 5-Fluoro-DMT is a critical area of research for understanding its full pharmacological profile and duration of action. While the metabolism of its parent compound, DMT, is well-documented, involving primary pathways such as oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid, the metabolic pathways of 5-Fluoro-DMT are not as extensively characterized. frontiersin.orgresearchgate.net For related compounds like 5-MeO-DMT, O-demethylation by cytochrome P450 enzymes, particularly CYP2D6, to the active metabolite bufotenine (B1668041) is a known pathway. wikipedia.orgnih.govresearchgate.net

Elucidation of Specific Receptor Subtype Contributions and Functional Selectivity in Complex Biological Systems

Functional selectivity, or biased agonism, is another key concept being explored. This refers to the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor. Future studies will likely employ advanced cell-based assays to dissect the specific downstream signaling cascades engaged by 5-Fluoro-DMT at both 5-HT1A and 5-HT2A receptors. Understanding this functional selectivity will be pivotal in correlating receptor activation with specific behavioral and physiological responses.

Table 1: Receptor Binding Affinity of 5-Fluoro-DMT and Related Tryptamines

Compound 5-HT1A Affinity (Ki, nM) 5-HT2A Affinity (Ki, nM)
5-Fluoro-DMT Data Not Available Data Not Available
DMT 6.5 +/- 1.5 nih.gov 75 +/- 1 nih.gov
5-MeO-DMT 170 +/- 35 nih.gov 14 +/- 1 nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The characterization of 5-Fluoro-DMT's effects relies on a combination of in vitro and in vivo models. In vitro, radioligand binding assays are used to determine the affinity of the compound for various receptors, while functional assays, such as calcium flux assays in cell lines expressing specific receptor subtypes, are employed to measure its efficacy as an agonist. acs.orgresearchgate.net

In vivo, the head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects in humans. wikipedia.orgnih.govwisc.eduiiab.me Studies have shown that 5-fluoro substitution in N,N-diallyltryptamine (DALT) increases its potency in inducing the HTR. nih.govwisc.edu The development of more sophisticated animal models, potentially including those that can assess more complex cognitive and behavioral changes, will be crucial for a deeper understanding of 5-Fluoro-DMT's in vivo effects. Furthermore, the use of target-controlled intravenous infusion models, which have been proposed for DMT, could allow for prolonged and stable brain concentrations, facilitating more detailed neuroimaging and psychological studies. nih.gov The application of engineered microbes like Escherichia coli for the in vivo biosynthesis of tryptamines also presents a novel platform for producing these compounds for research. nih.govresearchgate.net

Further Characterization of Structure-Activity Relationships with Novel Analogues and Bioisosteres

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule dictates its biological activity. For tryptamines, modifications at various positions of the indole (B1671886) ring and on the ethylamine (B1201723) side chain can dramatically alter receptor affinity and efficacy. nih.govnih.gov Fluorination is a common strategy in medicinal chemistry to modulate a compound's properties, and its effect on tryptamines is an area of significant interest. wikipedia.orgnih.gov For example, fluorination of some psychedelic tryptamines has been shown to have little effect on or even reduce 5-HT2A/C receptor affinity, while in other cases, it can enhance potency at certain receptor subtypes. wikipedia.orgnih.gov

Future research will likely involve the synthesis and evaluation of a wider range of fluorinated analogues of DMT, as well as other halogenated and substituted derivatives. The exploration of bioisosteres, where a functional group is replaced by another with similar physical or chemical properties, is also a promising avenue. For instance, the replacement of the indole nitrogen with other heteroatoms could yield novel compounds with unique pharmacological profiles. nih.govacs.org

Table 2: Effect of Substitution on the Potency of N,N-diallyltryptamine (DALT) in the Head-Twitch Response (HTR) Assay

Compound HTR Potency (Relative to DALT)
DALT 1
4-hydroxy-DALT ~2x more potent
5-methoxy-DALT ~2x more potent
5-fluoro-DALT >2x more potent
4-acetoxy-DALT Most potent

Data derived from a study on ring-substituted DALT analogs. nih.govwisc.edu

Exploration of Inter-Receptor Cross-Talk and Downstream Signaling Pathways

The biological effects of 5-Fluoro-DMT are not solely determined by its interaction with individual receptors but also by the complex interplay between different receptor systems. The concept of inter-receptor cross-talk, particularly between 5-HT1A and 5-HT2A receptors, is a key area of investigation. nih.gov Activation of 5-HT1A receptors has been shown to attenuate the behavioral effects mediated by 5-HT2A receptor activation for some tryptamines. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-N,N-dimethyltryptamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoro-N,N-dimethyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.